3-Amino-3-deoxy-D-mannose Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

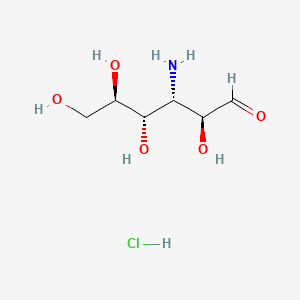

3-Amino-3-deoxy-D-mannose Hydrochloride, also known as D-Mannosamine hydrochloride, is a pharmaceutical compound used in the development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer’s patches . It is a white crystalline solid with the molecular formula C6H14ClNO5 and a molecular weight of 215.63 .

Synthesis Analysis

D-Mannosamine hydrochloride can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It has been used in a study to investigate the synthesis and high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis .Molecular Structure Analysis

The molecular structure of 3-Amino-3-deoxy-D-mannose Hydrochloride is represented by the formula C6H14ClNO5 . The compound is crystalline in its physical state .Physical And Chemical Properties Analysis

3-Amino-3-deoxy-D-mannose Hydrochloride is a white crystalline solid . It is soluble in water . The compound has a molecular weight of 215.63 and a molecular formula of C6H14ClNO5 .Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Studies : Research has shown that amino sugars like 2-Amino-2-deoxy-D-mannose hydrochlorides can be studied using 13C and 1H NMR spectroscopy. This technique helps in understanding the coupling patterns and dihedral angle dependence of these molecules, making them useful in conformational analysis (Walker, T. E., London, R., Barker, R., & Matwiyoff, N., 1978).

Conformational Analysis : Studies have been conducted to determine the most stable conformations of 2-amino-2-deoxy-D-hexopyranose derivatives, including mannose, using empirical potential functions. Such research is crucial for understanding the structural and functional aspects of these sugars in biological systems (Taga, T., & Osaki, K., 1975).

Synthesis of Derivatives : Studies have described methods for preparing derivatives of 2-amino-2-deoxy-D-mannose, which are important for developing novel compounds with potential applications in drug development and biochemical research (Lemieux, R., & Nagabhushan, T. L., 1968).

Metal Ion Chelation : Research indicates that compounds like 2-amino-2-deoxy-D-mannose are effective chelating agents for metal ions such as copper. This property can be explored in various fields including bioinorganic chemistry and environmental studies (Kozłowski, H., Decock, P., Olivier, I., Micera, G., Pusino, A., & Pettit, L., 1990).

Crystallographic Studies : Crystallographic analysis of 3-Amino-3-deoxy-D-mannose Hydrochloride has provided insights into its structural properties, such as ionic hydrogen bonding, which is crucial in understanding its chemical behavior and potential applications (Lin, J., Oliver, A., & Serianni, A., 2022).

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

, it’s known that D-Mannosamine hydrochloride, a related compound, can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. This suggests that 3-Amino-3-deoxy-D-mannose Hydrochloride might also influence pathways related to cell surface modifications.

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or modification.

Action Environment

The action, efficacy, and stability of 3-Amino-3-deoxy-D-mannose Hydrochloride can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C and avoid exposure to air or moisture over prolonged periods . These conditions can affect the compound’s stability and, consequently, its action and efficacy.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-MVNLRXSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703501 |

Source

|

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-deoxy-D-mannose Hydrochloride | |

CAS RN |

69880-85-9 |

Source

|

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)